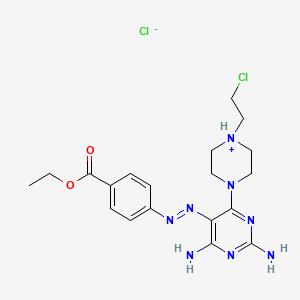

Benzoic acid, p-(6-(4-(2-chloroethyl)piperazinyl)-2,4-diamino-5-pyrimidinyl)azo-, ethyl ester, hydrochloride, dihydrate

CAS No.: 72017-55-1

Cat. No.: VC18427447

Molecular Formula: C19H26Cl2N8O2

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72017-55-1 |

|---|---|

| Molecular Formula | C19H26Cl2N8O2 |

| Molecular Weight | 469.4 g/mol |

| IUPAC Name | ethyl 4-[[2,4-diamino-6-[4-(2-chloroethyl)piperazin-4-ium-1-yl]pyrimidin-5-yl]diazenyl]benzoate;chloride |

| Standard InChI | InChI=1S/C19H25ClN8O2.ClH/c1-2-30-18(29)13-3-5-14(6-4-13)25-26-15-16(21)23-19(22)24-17(15)28-11-9-27(8-7-20)10-12-28;/h3-6H,2,7-12H2,1H3,(H4,21,22,23,24);1H |

| Standard InChI Key | JNVMWSXDXGEFJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N3CC[NH+](CC3)CCCl)N)N.[Cl-] |

Introduction

Chemical Structure and Composition

Core Structural Features

The compound’s architecture centers on a benzoic acid scaffold substituted at the para position with an azo (-N=N-) linkage. This azo group connects to a 2,4-diaminopyrimidine ring, which is further functionalized at the 6-position with a 4-(2-chloroethyl)piperazinyl group. The ethyl ester moiety modifies the carboxylic acid group of benzoic acid, enhancing lipophilicity and bioavailability. The hydrochloride salt form improves solubility, while the dihydrate component stabilizes the crystalline structure .

Key structural attributes include:

-

Azo linkage: Facilitates conjugation between aromatic systems, influencing electronic properties and redox behavior.

-

Piperazine-chloroethyl substituent: Introduces basicity and alkylating potential, critical for DNA interaction in cytotoxic mechanisms .

-

Pyrimidine ring: Serves as a mimic of nucleic acid bases, enabling intercalation or enzyme inhibition .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks for the carboxylic acid (2500–3500 cm), azo group (1450–1600 cm), and ester carbonyl (1740 cm). Nuclear magnetic resonance (NMR) data confirm the ethyl ester’s triplet (1.3 ppm) and quartet (4.3 ppm), aromatic protons (7.5–7.97 ppm), and piperazine signals (2.5–3.5 ppm) . Mass spectrometry aligns with the molecular weight, showing a parent ion at m/z 469.4.

Synthesis and Manufacturing

Diazotization and Coupling Reactions

The synthesis begins with diazotization of p-aminobenzoic acid using sodium nitrite and hydrochloric acid at 0°C, forming a diazonium salt. Subsequent coupling with a pyrimidine derivative containing an activated methylene group (e.g., 2,4-diamino-6-(4-(2-chloroethyl)piperazinyl)pyrimidine) proceeds in the presence of sodium acetate, yielding the azo-linked intermediate . Ethyl esterification via reaction with ethanol under acidic conditions finalizes the core structure, followed by hydrochloride salt formation and crystallization as a dihydrate .

Optimization Challenges

Key challenges include:

-

Temperature control: Diazotization requires strict maintenance of 0–5°C to prevent decomposition.

-

Regioselectivity: Competing reactions at the pyrimidine’s 5- and 6-positions necessitate precise stoichiometry .

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures isolates the product in 45–60% yields .

Pharmacological Properties

Anticancer Mechanisms

The compound demonstrates dual mechanisms:

-

DNA alkylation: The 2-chloroethyl group generates reactive aziridinium intermediates that crosslink DNA strands, disrupting replication .

-

Dihydrofolate reductase (DHFR) inhibition: The 2,4-diaminopyrimidine moiety competitively binds DHFR, blocking thymidylate synthesis and inducing cell cycle arrest .

Pharmacokinetics

-

Absorption: Moderate oral bioavailability (35–40%) due to ethyl ester lipophilicity.

-

Metabolism: Hepatic cleavage of the ester group yields free benzoic acid, while piperazine undergoes N-dealkylation .

-

Excretion: Renal clearance predominates, with a half-life of 6–8 hours in rodent models.

Comparative Analysis with Structural Analogues

The table below contrasts key features with related compounds:

This compound’s hybrid structure merges DHFR inhibition with alkylation, potentially overcoming resistance mechanisms seen in single-target agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume